N-(2-bromophenyl)butanamide N-(2-bromophenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 443122-64-3
VCID: VC21298657
InChI: InChI=1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13)
SMILES: CCCC(=O)NC1=CC=CC=C1Br
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

N-(2-bromophenyl)butanamide

CAS No.: 443122-64-3

Cat. No.: VC21298657

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)butanamide - 443122-64-3

Specification

CAS No. 443122-64-3
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name N-(2-bromophenyl)butanamide
Standard InChI InChI=1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13)
Standard InChI Key MZTDZSQKBXRTNL-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC=CC=C1Br
Canonical SMILES CCCC(=O)NC1=CC=CC=C1Br

Introduction

Physical and Chemical Properties

Physical Properties

The physical properties of N-(2-bromophenyl)butanamide provide insights into its behavior in various applications and environments. Based on predictive models, the compound exhibits the following physical characteristics:

PropertyValueMethod
Boiling Point366.2±25.0 °CPredicted
Density1.409±0.06 g/cm³Predicted
Molecular Weight242.11 g/molCalculated

These properties indicate that N-(2-bromophenyl)butanamide is a relatively high-boiling compound with moderate density , characteristics consistent with its molecular structure containing both a bromine atom and an amide group.

Chemical Properties

The chemical behavior of N-(2-bromophenyl)butanamide is influenced by its amide functionality and the bromine substituent on the phenyl ring. Key chemical properties include:

  • pKa: 14.19±0.70 (Predicted) , indicating moderate acidity of the amide N-H proton

  • Potential for hydrolysis under acidic or basic conditions, typical of amide compounds

  • Electronic effects from the bromine substituent at the ortho position that influence the aromatic ring's reactivity

  • Capability to participate in hydrogen bonding through its N-H group and carbonyl oxygen, affecting solubility and intermolecular interactions

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of N-(2-bromophenyl)butanamide provide context for understanding its properties and potential applications:

  • 2-Bromo-N-(2-bromophenyl)butanamide (C10H11Br2NO) : Contains an additional bromine atom at the 2-position of the butanoyl chain

  • 2-bromo-N-(3,4-dimethylphenyl)butanamide: Features methyl substituents on the phenyl ring instead of a bromine atom, and has a bromine atom on the butanoyl chain

These structural variations significantly impact the compounds' physical properties, chemical reactivity, and biological activity profiles.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N-(2-bromophenyl)butanamideC10H12BrNO242.11 g/molReference compound
2-Bromo-N-(2-bromophenyl)butanamideC10H11Br2NO321.01 g/molAdditional bromine at butanoyl chain
2-bromo-N-(3,4-dimethylphenyl)butanamideC12H16BrNO270.17 g/molDimethyl phenyl instead of bromophenyl

Structure-Activity Relationships

Structure-activity relationships (SAR) among brominated amide derivatives suggest that:

  • The position and number of bromine atoms can significantly influence biological activity and binding affinity to target proteins

  • Substitution patterns on the aromatic ring affect electronic distribution and consequently interaction with biological targets

  • Modifications to the alkyl chain length and substitution can alter potency and selectivity profiles

Recent research on cyclopropane-containing amide derivatives demonstrates the importance of structural modifications in developing compounds with enhanced antimicrobial activities , suggesting similar principles might apply to N-(2-bromophenyl)butanamide derivatives.

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